JTC-017

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JTC-017 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of JTC-017 typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the benzamide core, followed by the introduction of chloro, diethylamino, sulfonyl, dimethylamino, methoxy, and hydroxy groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

JTC-017 can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro groups may result in the formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

JTC-017, also known as a specific compound in the field of pharmacology, has garnered attention for its potential applications across various scientific domains, particularly in neuroscience and drug development. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Stress and Anxiety Disorders

This compound has been studied for its effects on stress response mechanisms. In preclinical models, it has shown promise in attenuating the release of noradrenaline in the hippocampus, which is crucial for regulating stress responses. This modulation can potentially lead to therapeutic benefits for anxiety disorders and depression, where hyperactivity of the hypothalamic-pituitary-adrenal axis is often observed .

Cognitive Function

Research indicates that this compound may influence cognitive processes by affecting neurotransmitter systems involved in learning and memory. The compound's ability to block corticotropin-releasing hormone receptor 1 could help mitigate cognitive deficits associated with chronic stress exposure, providing a pathway for developing cognitive enhancers .

Drug Screening and Development

This compound serves as a model compound in drug discovery processes aimed at identifying new therapeutic agents targeting the corticotropin-releasing hormone receptor 1. Its pharmacological profile allows researchers to evaluate structure-activity relationships and optimize lead compounds for enhanced efficacy and safety profiles .

Combination Therapies

The compound is being explored in combination therapies aimed at enhancing treatment outcomes for various disorders. By integrating this compound with other pharmacological agents, researchers aim to develop multi-faceted approaches that address complex pathologies such as depression and anxiety more effectively .

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Stress Disorders | Significant reduction in noradrenaline release | |

| Cognitive Enhancement | Improved memory retention in animal models |

Case Study 1: Effects on Anxiety Models

In a study involving animal models of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. The findings suggest that antagonism of the corticotropin-releasing hormone receptor 1 may provide a novel approach to treating anxiety disorders .

Case Study 2: Cognitive Performance

Another study assessed the impact of this compound on cognitive performance following chronic stress exposure. Results indicated that subjects treated with this compound demonstrated improved performance on memory tasks compared to control groups, highlighting its potential as a cognitive enhancer .

Mecanismo De Acción

The mechanism of action of JTC-017 would depend on its specific interactions with molecular targets. These interactions could involve binding to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to JTC-017 include other substituted benzamides, such as:

- Benzamide, 3,5-dichloro-N-(3-(dimethylamino)-2-methoxyphenyl)-4-hydroxy-

- Benzamide, 3,5-dichloro-N-(5-((diethylamino)sulfonyl)-2-methoxyphenyl)-4-hydroxy-

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Propiedades

Número CAS |

357330-77-9 |

|---|---|

Fórmula molecular |

C20H25Cl2N3O5S |

Peso molecular |

490.4 g/mol |

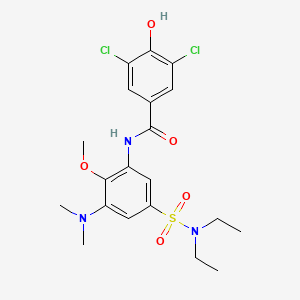

Nombre IUPAC |

3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide |

InChI |

InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27) |

Clave InChI |

DFHUSLVYQHBBEV-UHFFFAOYSA-N |

SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |

SMILES canónico |

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide JTC-017 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.